Amycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

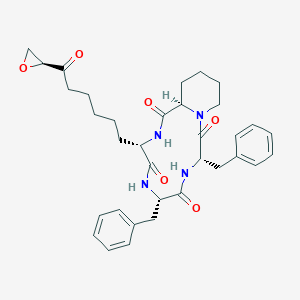

Amycin B is a type of aminoglycoside antibiotic that is produced by the Streptomyces species of bacteria. It is commonly used as a broad-spectrum antibiotic in the treatment of bacterial infections. Amycin B is a potent antibiotic that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Scientific Research Applications

Genomic Insights

- Genetic Characteristics in Phylogeny and Metabolism : Amycolatopsis mediterranei, utilized for the production of rifamycin, plays a vital role in antimycobacterial therapy. The genomic study of A. mediterranei U32 shows distinct metabolic characteristics evolved via adaptation to diverse ecological niches, contributing to extensive antibiotic synthesis processes (Zhao et al., 2010).

Antibiotic Production

- Rifamycin B Production : Research on Amycolatopsis mediterranei S699, which produces rifamycin B, an important antibiotic, provides insights into the genetic basis of its production. The complete genome sequence of A. mediterranei S699 has been reported, which is crucial for understanding the biosynthesis of rifamycin B (Verma et al., 2011).

Novel Natural Analogs

- Discovery of Amycins A and B : Two novel natural niphimycin analogs, amycins A and B, were isolated from the culture broth of Streptomyces sp. DSM 3816. These compounds represent significant advancements in the field of antibiotic discovery (Grabley et al., 1990).

Biotechnological Optimization

- Optimization of Rifamycin B Fermentation : Machine learning approaches like Genetic Algorithm and Neighborhood Analysis were used to optimize the medium composition for Rifamycin B production, significantly improving productivity. This showcases the integration of biotechnology and computational methods in antibiotic production (Bapat & Wangikar, 2004).

Antibiotic and Peptide Synthesis

- Nonribosomal Synthesis of Cyclic Lipopeptides : Bacillus amyloliquefaciens FZB42, capable of suppressing plant pathogenic organisms, synthesizes antibiotics like bacillomycin D through nonribosomal peptide synthetases. Understanding these mechanisms is crucial for developing biocontrol agents (Koumoutsi et al., 2004).

properties

CAS RN |

129313-99-1 |

|---|---|

Product Name |

Amycin B |

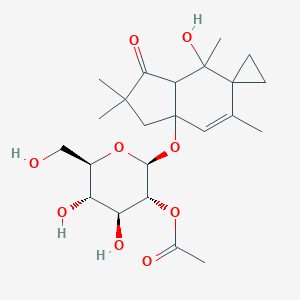

Molecular Formula |

C56H101N3O15 |

Molecular Weight |

1056.4 g/mol |

IUPAC Name |

1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |

InChI |

InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |

InChI Key |

PPUSZMZQPGFMIJ-HURQSWDASA-N |

Isomeric SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

synonyms |

amycin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)